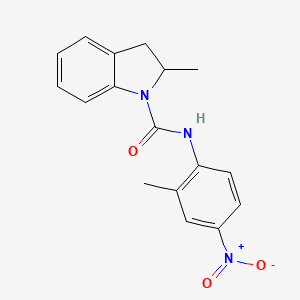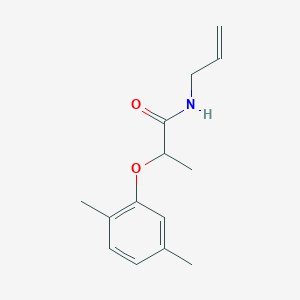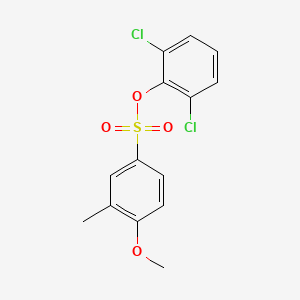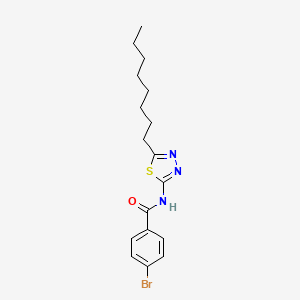![molecular formula C17H19BrN2O2S B4754922 4-bromo-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide](/img/structure/B4754922.png)
4-bromo-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide
Descripción general
Descripción
4-bromo-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide, also known as JNJ-28330835, is a chemical compound that has been studied extensively in the field of medicinal chemistry. This compound belongs to the class of sulfonamides and has been shown to have potential therapeutic applications in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide is complex and involves the inhibition of multiple enzymes and proteins. The compound has been shown to inhibit HDACs, which are enzymes that play a key role in the regulation of gene expression. Inhibition of HDACs can lead to changes in gene expression patterns, which can have therapeutic effects in the treatment of cancer and other diseases. Additionally, 4-bromo-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide has been shown to inhibit CAs, which are enzymes that play a key role in the regulation of pH in the body. Inhibition of CAs can lead to changes in pH that can have therapeutic effects in the treatment of diseases such as glaucoma and epilepsy. Finally, the compound has been shown to inhibit DAT, which is a protein that plays a key role in the regulation of dopamine levels in the brain. Inhibition of DAT can lead to changes in dopamine levels that can have therapeutic effects in the treatment of neurological disorders such as Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide are complex and depend on the specific enzymes and proteins that are inhibited. Inhibition of HDACs can lead to changes in gene expression patterns, which can have therapeutic effects in the treatment of cancer and other diseases. Inhibition of CAs can lead to changes in pH that can have therapeutic effects in the treatment of diseases such as glaucoma and epilepsy. Inhibition of DAT can lead to changes in dopamine levels that can have therapeutic effects in the treatment of neurological disorders such as Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-bromo-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide as a research tool is its potent inhibitory effects on multiple enzymes and proteins. This makes it a valuable tool for studying the biochemical and physiological effects of these enzymes and proteins. However, one of the main limitations of the compound is its complex mechanism of action, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on 4-bromo-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide. One area of research is the development of more potent and selective inhibitors of HDACs, CAs, and DAT. Another area of research is the identification of new therapeutic applications for the compound, such as in the treatment of other neurological disorders or inflammatory diseases. Finally, research is needed to better understand the complex mechanism of action of the compound and its effects on gene expression, pH regulation, and dopamine levels.
Aplicaciones Científicas De Investigación
4-bromo-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide has been studied extensively for its potential therapeutic applications in the treatment of various diseases such as cancer, inflammation, and neurological disorders. The compound has been shown to have potent inhibitory effects on several enzymes and proteins, including histone deacetylases (HDACs), carbonic anhydrases (CAs), and the dopamine transporter (DAT).
Propiedades
IUPAC Name |
4-bromo-N-[(4-pyrrolidin-1-ylphenyl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O2S/c18-15-5-9-17(10-6-15)23(21,22)19-13-14-3-7-16(8-4-14)20-11-1-2-12-20/h3-10,19H,1-2,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUOSEQGTAPVON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[4-(pyrrolidin-1-yl)benzyl]benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-[3-(methylthio)phenyl]thiourea](/img/structure/B4754848.png)
![4-tert-butyl-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4754849.png)



![1,3-dimethyl-4-{[2-methyl-7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]carbonyl}-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4754876.png)
![7-[chloro(difluoro)methyl]-5-methyl-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4754884.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-1-ethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4754890.png)
![4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4754903.png)

![N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-3-phenylpropanamide](/img/structure/B4754908.png)
![2-(2-chloro-4-{[(2-hydroxypropyl)amino]methyl}-6-methoxyphenoxy)acetamide hydrochloride](/img/structure/B4754930.png)
![3-allyl-5-[4-(3-phenoxypropoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4754931.png)